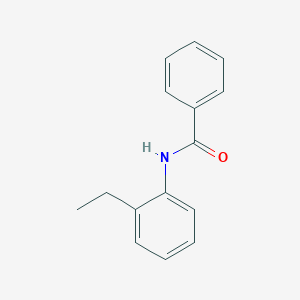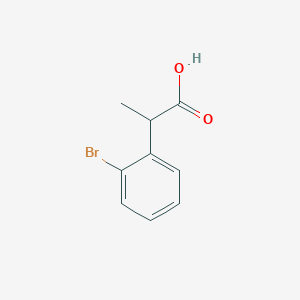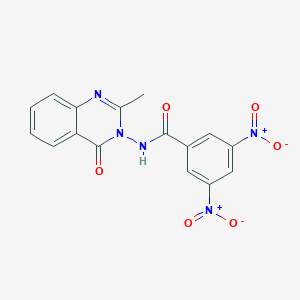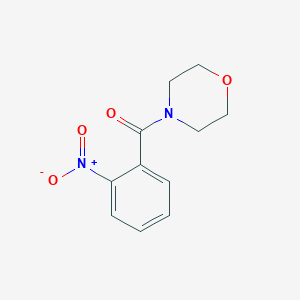
Morpholino(2-nitrophenyl)methanone
Übersicht
Beschreibung
Morpholino(2-nitrophenyl)methanone is a biochemical compound used for proteomics research . It has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 .
Synthesis Analysis
The synthesis of Morpholino(2-nitrophenyl)methanone involves a general procedure where an aryl halide and amine are taken in dry 1,4-dioxane . Palladium diacetate, Xantphos, and DMAP are added, followed by equivalents of Co2(CO)8 . The mixture is then sealed and microwave irradiated . The reaction mixture is concentrated under reduced pressure, diluted with ethyl acetate and water, and the ethyl acetate layer is separated, dried over sodium sulphate, and concentrated .Molecular Structure Analysis
The Morpholino(2-nitrophenyl)methanone molecule contains a total of 30 bonds . There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The reaction of Morpholino(2-nitrophenyl)methanone involves a general procedure where an aryl halide and amine are taken in dry 1,4-dioxane . Palladium diacetate, Xantphos, and DMAP are added, followed by equivalents of Co2(CO)8 . The mixture is then sealed and microwave irradiated .Physical And Chemical Properties Analysis
Morpholino(2-nitrophenyl)methanone has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 . It contains a total of 29 atoms; 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Morpholino(2-nitrophenyl)methanone derivatives have been synthesized in various chemical reactions, demonstrating their utility in organic synthesis. For instance, simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide resulted in the synthesis of a related compound (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Biochemical Studies
- The compound has been used in biochemical studies, such as in the synthesis of new potential PET agents for imaging enzymes in Parkinson's disease. This research is crucial for developing diagnostic tools in neurodegenerative disorders (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
- Some derivatives of Morpholino(2-nitrophenyl)methanone have shown potential in antitumor activity. This includes compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, which demonstrated inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Medicinal Chemistry
- In medicinal chemistry, Morpholino(2-nitrophenyl)methanone analogs have been used to develop new classes of drugs. For example, morpholylureas were synthesized as inhibitors for an enzyme relevant in leukemia and hormone-related cancers (Flanagan et al., 2014).
Pharmaceutical Applications
- The compound has also been used in the synthesis of pharmaceutical intermediates, such as in the practical synthesis of Chiral 2-Morpholine derivatives. These intermediates are key starting materials for investigational drug candidates (Kopach et al., 2009).
Zukünftige Richtungen
Morpholino derivatives have sparked great attention in recent years due to their biological uses . They have been found to exert antiproliferative and antimetastatic effects on MDA-MB-231 breast cancer cells . This suggests that more studies are needed to uncover their mechanism of action on cancer cells .
Eigenschaften
IUPAC Name |
morpholin-4-yl-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKMNCIAKKVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351844 | |
| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(2-nitrophenyl)methanone | |
CAS RN |
26162-89-0 | |
| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



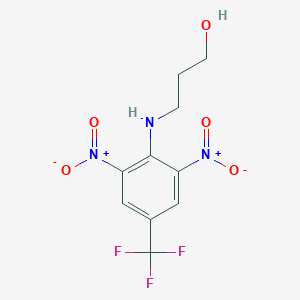
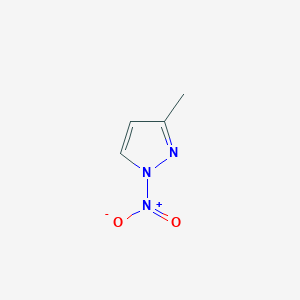
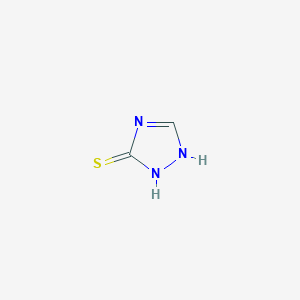
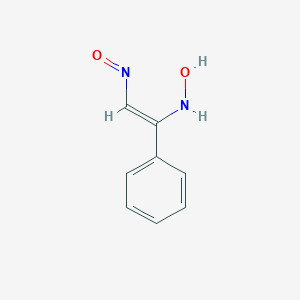
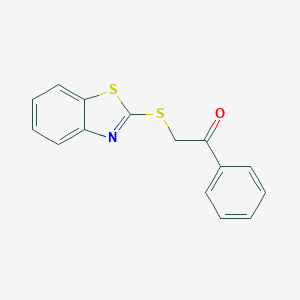
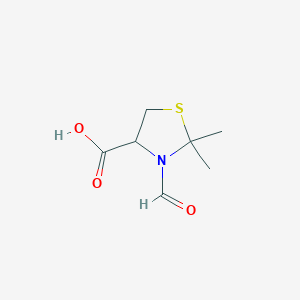
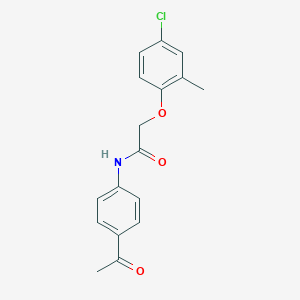
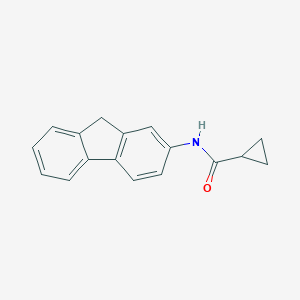
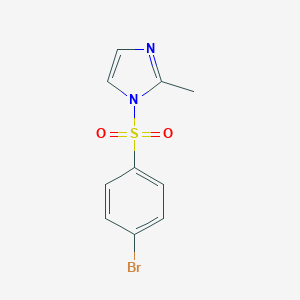
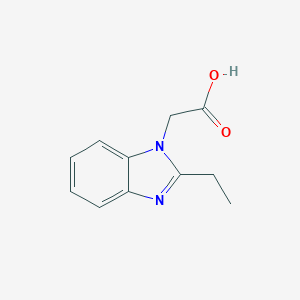
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
